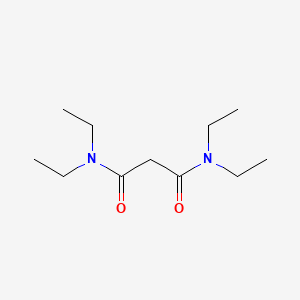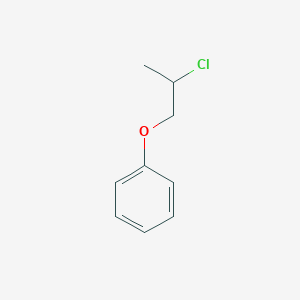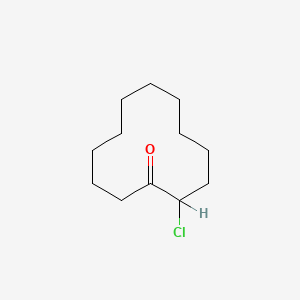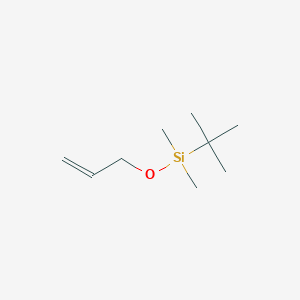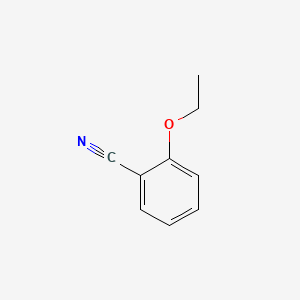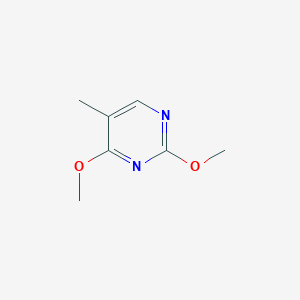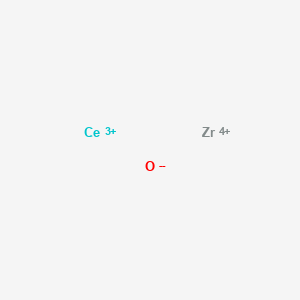
Cerium zirconium tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceria-zirconia is a solid solution of cerium (IV) oxide (CeO2, also known as ceria) and zirconium oxide (ZrO2, also known as zirconia) . The crystal structure adopted by ceria-zirconia depends on the Zr/Ce ratio and temperature . It is widely used as a component in current three-way catalytic converters .
Synthesis Analysis
Ceria-zirconia supports were synthesized via template-assisted co-precipitation . Several methods are used for the synthesis of these nanomaterials, including simple precipitation and co-precipitation from mother liquors, sol–gel methods, precipitation from nanoemulsions, hydrothermal and solvothermal techniques, combustion and flame spray pyrolysis, precipitation using molecular and solid-state matrices, 3D printing and mechanochemical methods .Molecular Structure Analysis
The crystal structure of CeO2, ZrO2 and (Ce, Zr)O2 and its defects are discussed in connection with the resulting specific catalytic activity . The crystal structure adopted by ceria-zirconia depends on the Zr/Ce ratio and temperature .Chemical Reactions Analysis
Ceria-zirconia exhibits exceptional catalytic activity in redox reactions . It significantly improves the activity of transition metals and their oxides dispersed on/or in it, also acting as an oxygen buffer .Physical And Chemical Properties Analysis
Structural properties and reducibility of zirconium-doped cerium dioxide systems were studied using periodic plane-wave calculations based on density functional theory . The Ce3+ concentration in the surface (2–3 nm) and bulk regions of ceria-zirconia films grown on single crystal yttria-stabilized zirconia, YSZ (001) was quantified .Applications De Recherche Scientifique
Catalysis
Cerium zirconium tetraoxide is used in the field of catalysis . It exhibits exceptional catalytic activity in redox reactions . This material significantly improves the activity of transition metals and their oxides dispersed on it, also acting as an oxygen buffer . The methods of synthesis include simple precipitation and co-precipitation from mother liquors, sol–gel methods, precipitation from nanoemulsions, hydrothermal and solvothermal techniques, combustion and flame spray pyrolysis, precipitation using molecular and solid-state matrices, 3D printing and mechanochemical methods . The results show that non-stoichiometric CeO 2−y, especially in the form of nanocrystal aggregates, exhibits exceptional catalytic activity in redox reactions .
Diesel Soot Oxidation
Another application of Cerium zirconium tetraoxide is in diesel soot oxidation . Nanostructures of cerium–zirconium Ce 0.8 Zr 0.2 O 2 (CZ) mixed oxide were synthesized for this purpose . The catalysts were characterized by several techniques including structural analysis (XRD, TEM, N 2 adsorption–desorption) and activity (TPR/MS, TPO/MS) . The results showed that CZ-nanorods with twice the amount of template in the syntheses (CZ-NRs-2X) were very active for soot oxidation with T50% at 351 °C .
Radioactive Nuclide Solidification
Cerium zirconium tetraoxide is also used in the field of radioactive nuclide solidification . In this application, radioactive nuclide was simulated by Cerium (Ce), and Ce was solidified in the zirconite ceramic . The solidified bodies of zircon ceramic with Ce were prepared by sol-gel method .
Three-Way Catalytic Converters
Zirconium-doped ceria is a promising and extensively researched catalytic material with notable use in three-way catalytic converters .
Extracellular Matrix Mineralization
Cerium zirconium tetraoxide has been used in the field of biomaterials , specifically in extracellular matrix (ECM) mineralization . The exact methods and results of this application are not detailed in the source, but it’s an interesting area of research where CeZrO4 could have potential benefits.
Solid Oxide Fuel Cells
Zirconium-doped ceria, such as Cerium zirconium tetraoxide, is used in solid oxide fuel cells . In this application, pure and zirconium-doped ceria nanoparticles (Ce 1−x Zr x O 2, where x = 0, 0.1, 0.2, and 0.3) were prepared by combustion synthesis using glycine as the fuel and cerium and zirconium nitrate as oxidants . The combustion temperature increases with the increase in zirconium content in the samples . The crystallite sizes are in the range from 25.2 to 11.7 nm, and do not vary substantially after thermal treatment, indicating the good thermal stability of the prepared nanocatalysts . The 10 mol. % Zr-doped sample displays the best catalytic activity in the BTEX (benzene, toluene, ethylbenzene, and o -xylene) oxidation process .
Dry Reforming Reaction
Cerium–zirconium supported nickel catalyst (Ni/CeZr (x)) is used in the dry reforming reaction of methane (CH4) and carbon dioxide (CO2) to produce hydrogen (H2) and carbon monoxide (CO) for use in petrochemical processes . CeZr supports were synthesized via template-assisted co-precipitation . The dry reforming reaction was performed at 700 °C . The Ni/CeZr (8.5) catalyst exhibited the highest activity and stability due to its high surface oxygen vacancy and the number of basic sites on the CeZr (8.5) surface .
Diesel Soot Oxidation
Cerium–zirconium mixed oxide nanostructures are used for diesel soot oxidation . In this work, nanorods and nanoparticles of Ce0.8Zr0.2O2 (CZ) mixed oxides were prepared by different routes, and the use of an organic template was evaluated in diesel soot oxidation . The catalysts were characterized by several techniques including structural analysis (XRD, TEM, N2 adsorption–desorption) and activity (TPR/MS, TPO/MS) . It was demonstrated that CZ-nanorods with twice the amount of template in the syntheses (CZ-NRs-2X) were very active for soot oxidation with T50% at 351 °C .
Orientations Futures
Ceria-zirconia is immensely important in heterogeneous catalysis, and the growing consensus is that catalytic activity correlates with the concentration of reduced Ce3+ species and accompanying oxygen vacancies . The use of an oxygen storage material will adsorb the oxygen coexisting with NOx, which is regarded as an effective way to improve the NOx conversion efficiency for a three-way catalyst .
Propriétés
IUPAC Name |
cerium(3+);oxygen(2-);zirconium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.O.Zr/q+3;-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQBNJRIWONKBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Zr+4].[Ce+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeOZr+5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium zirconium tetraoxide | |
CAS RN |
53169-24-7 |
Source


|
| Record name | Cerium zirconium oxide (CeZrO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053169247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium zirconium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


